Cas no 1310404-96-6 (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)
1310404-96-6 structure
Product Name:2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Numéro CAS:1310404-96-6
Le MF:C10H16BNO2S
Mégawatts:225.11554145813
MDL:MFCD09879121
CID:1011276
PubChem ID:45786315
Update Time:2025-06-08
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Propriétés chimiques et physiques
Nom et identifiant
-
- 2-METHYLTHIAZOLE-4-BORONIC ACID PINACOL ESTER
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole
- 2-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole
- AB54408
- Thiazole, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- MFCD09879121
- C10H16BNO2S
- 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- SCHEMBL9941920
- DRRASGOKAVZCPI-UHFFFAOYSA-N
- Z1509711367
- 2-METHYLTHIAZOL-4-YLBORONIC ACID PINACOL ESTER
- 1310404-96-6
- CS-0054943
- AKOS015947406
- DTXSID601171878
- AT24113
- DB-062793
- EN300-264141
-
- MDL: MFCD09879121
- Piscine à noyau: 1S/C10H16BNO2S/c1-7-12-8(6-15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3
- La clé Inchi: DRRASGOKAVZCPI-UHFFFAOYSA-N
- Sourire: S1C(C)=NC(B2OC(C)(C)C(C)(C)O2)=C1
Propriétés calculées
- Qualité précise: 225.0994801g/mol
- Masse isotopique unique: 225.0994801g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 244
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 59.6Ų
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM207321-100mg |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
1310404-96-6 | 95% | 100mg |
$243 | 2024-08-02 | |
| Chemenu | CM207321-250mg |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
1310404-96-6 | 95% | 250mg |
$406 | 2024-08-02 | |
| Chemenu | CM207321-1g |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
1310404-96-6 | 95% | 1g |
$1014 | 2024-08-02 | |
| Alichem | A059002955-1g |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
1310404-96-6 | 95% | 1g |
$878.80 | 2022-04-03 | |
| eNovation Chemicals LLC | Y1000588-1g |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
1310404-96-6 | 95% | 1g |
$1100 | 2024-08-02 | |
| Enamine | EN300-264141-0.05g |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
1310404-96-6 | 95% | 0.05g |
$344.0 | 2024-06-18 | |
| Enamine | EN300-264141-0.1g |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
1310404-96-6 | 95% | 0.1g |
$515.0 | 2024-06-18 | |
| Enamine | EN300-264141-0.25g |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
1310404-96-6 | 95% | 0.25g |
$735.0 | 2024-06-18 | |
| Enamine | EN300-264141-0.5g |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
1310404-96-6 | 95% | 0.5g |
$1158.0 | 2024-06-18 | |
| Enamine | EN300-264141-1.0g |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
1310404-96-6 | 95% | 1.0g |
$1485.0 | 2024-06-18 |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Littérature connexe
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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